molecular formula C15H11Br3N2O3 B6105962 4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B6105962
M. Wt: 507.0 g/mol
InChI Key: YYLCMYKXHWGJLH-GXHLCREISA-N
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Description

4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that features multiple bromine atoms, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide typically involves multiple steps:

    Formation of the Hydroxy and Methoxy Groups: These functional groups can be introduced through specific reactions such as hydroxylation and methylation.

    Condensation Reaction: The final step involves the condensation of the brominated aromatic compound with an appropriate amine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound could be used as a probe to study biological pathways involving brominated aromatic compounds.

Mechanism of Action

The mechanism by which 4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzyme active sites or receptor binding sites, altering their activity. The presence of multiple bromine atoms and functional groups suggests it could form strong interactions with biological targets, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide: This compound shares a similar core structure but differs in the position and number of bromine and methoxy groups.

    4-bromo-N-methoxy-N,2-dimethylbenzamide: Another related compound with variations in the functional groups attached to the benzamide core.

Uniqueness

4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide is unique due to its specific arrangement of bromine atoms and functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3N2O3/c1-23-12-6-11(17)13(18)10(14(12)21)7-19-20-15(22)8-2-4-9(16)5-3-8/h2-7,21H,1H3,(H,20,22)/b19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCMYKXHWGJLH-GXHLCREISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1O)/C=N\NC(=O)C2=CC=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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